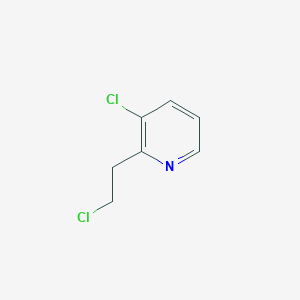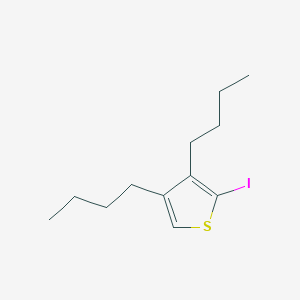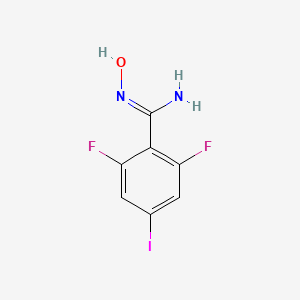
2,6-Difluoro-N-hydroxy-4-iodobenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-N-hydroxy-4-iodobenzimidamide is a chemical compound with the molecular formula C7H6F2IN2O
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-hydroxy-4-iodobenzimidamide typically involves the introduction of fluorine and iodine atoms into a benzimidamide framework. One common method includes the use of halogenation reactions where fluorine and iodine are introduced sequentially under controlled conditions. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and yield. The use of automated systems and real-time monitoring can optimize the reaction conditions and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Difluoro-N-hydroxy-4-iodobenzimidamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Applications De Recherche Scientifique
2,6-Difluoro-N-hydroxy-4-iodobenzimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2,6-Difluoro-N-hydroxy-4-iodobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Difluoro-N-hydroxybenzimidamide
- 2,6-Difluoro-4-hydroxybenzonitrile
- 2,6-Difluoro-4-hydroxybenzaldehyde
Uniqueness
2,6-Difluoro-N-hydroxy-4-iodobenzimidamide is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in a single molecule can enhance its stability, selectivity, and potency compared to similar compounds.
Propriétés
Formule moléculaire |
C7H5F2IN2O |
|---|---|
Poids moléculaire |
298.03 g/mol |
Nom IUPAC |
2,6-difluoro-N'-hydroxy-4-iodobenzenecarboximidamide |
InChI |
InChI=1S/C7H5F2IN2O/c8-4-1-3(10)2-5(9)6(4)7(11)12-13/h1-2,13H,(H2,11,12) |
Clé InChI |
VGFQJYWMVBSPID-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1F)/C(=N/O)/N)F)I |
SMILES canonique |
C1=C(C=C(C(=C1F)C(=NO)N)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)


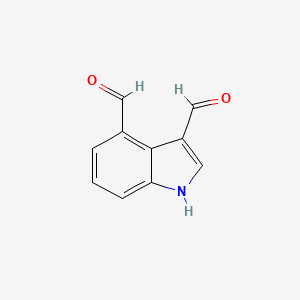




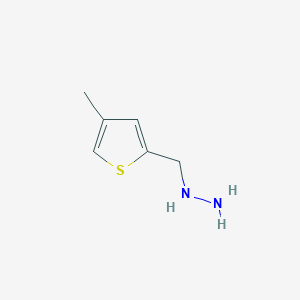
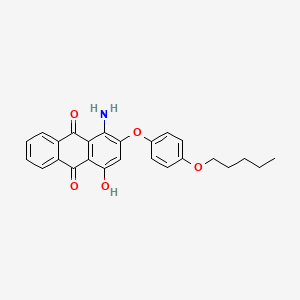

![rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13126860.png)
